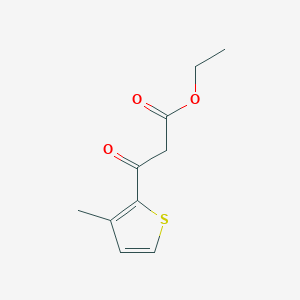

ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

Descripción general

Descripción

ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This compound is particularly interesting due to its unique structure, which includes a thienyl group, making it a valuable subject for various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate can be synthesized through the esterification of 3-methyl-2-thenoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of ethyl (3-methyl-2-thenoyl)acetate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Hydrolysis: ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate can undergo hydrolysis in the presence of a strong acid or base to yield 3-methyl-2-thenoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: 3-methyl-2-thenoic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Products depend on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate serves as a versatile building block for synthesizing various therapeutic agents. Its derivatives have shown potential as:

- Anticancer Agents: Research indicates that compounds derived from this structure can inhibit cancer cell proliferation by targeting specific metabolic pathways.

- Antimicrobial Agents: The compound's thiophene moiety enhances its activity against various pathogens, making it a candidate for developing new antibiotics.

Case Study: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential in drug development for oncology .

Material Science

Thiophene derivatives are integral to developing advanced materials such as:

- Organic Semiconductors: The unique electronic properties of thiophene allow for their use in organic field-effect transistors (OFETs).

- Organic Light-Emitting Diodes (OLEDs): The compound's ability to form thin films makes it suitable for applications in OLED technology.

Case Study: Research has shown that incorporating this compound into polymer matrices improves the electrical conductivity and stability of the resulting materials .

Catalysis

The compound is investigated for its role in catalyzing reactions relevant to renewable energy applications:

- Ethanol Production from Acetic Acid: Researchers are exploring low-cost catalysts derived from this compound to convert acetic acid into ethanol, utilizing biomass as a renewable feedstock.

Experimental Procedure: Studies have employed non-noble metal catalysts to enhance the efficiency of this conversion process, demonstrating substantial improvements in yield and reaction rates .

Mecanismo De Acción

The mechanism of action of ethyl (3-methyl-2-thenoyl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The exact pathways depend on the specific application and the biological context in which it is used.

Comparación Con Compuestos Similares

Ethyl acetate: A simpler ester with a similar structure but lacks the thienyl group.

Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.

Uniqueness: ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is unique due to the presence of the thienyl group, which imparts distinct chemical properties and potential biological activities not found in simpler esters.

Actividad Biológica

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, research findings, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is , featuring a thiophene ring that is known for its diverse biological properties. The structure influences its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound primarily exerts its biological effects through enzyme inhibition and interaction with various cellular pathways. The specific mechanisms can vary depending on the biological context:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer.

- Cell Line Effects : The compound has been shown to affect various cancer cell lines, indicating potential anticancer properties.

Research Findings

Numerous studies have explored the biological effects of this compound:

- Anticancer Activity : In vitro assays demonstrated significant cytotoxic effects on several cancer cell lines. For instance, concentrations above 50 µM resulted in up to 70% inhibition of cell growth compared to control groups .

- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. At a concentration of 50 µM, it exhibited approximately 30% inhibition of DHODH activity, suggesting potential as a lead compound for further development in antimalarial therapies .

- Material Science Applications : Beyond medicinal chemistry, this compound is being researched for applications in material science, particularly in organic semiconductors and light-emitting diodes due to its thiophene structure .

Case Study 1: Anticancer Efficacy

A study published by MDPI tested the compound against various cancer cell lines using MTT assays. Results indicated that at higher concentrations (100 µM), the compound achieved significant cytotoxicity (up to 70%) compared to control groups .

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as a DHODH inhibitor utilized colorimetric assays. Findings showed weak to moderate inhibition at concentrations around 50 µM, positioning it as a candidate for further evaluation in antimalarial drug development .

Comparison with Similar Compounds

Comparative analysis with other thiophene derivatives highlights the uniqueness of this compound:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Ethyl 2-(3-methylthiophen-2-yl)-3-oxopropanoate | C10H12O3S | Different position of methyl group on thiophene |

| Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate | C10H12O3S | Variation in thiophene substitution pattern |

| Ethyl 4-(methylthio)butanoate | C7H14O2S | Simplistic structure, lacks aromaticity |

The distinct substitution pattern on the thiophene ring of this compound may confer unique chemical reactivity and biological properties compared to these similar compounds .

Propiedades

IUPAC Name |

ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-3-13-9(12)6-8(11)10-7(2)4-5-14-10/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOKHNGHPOPWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.